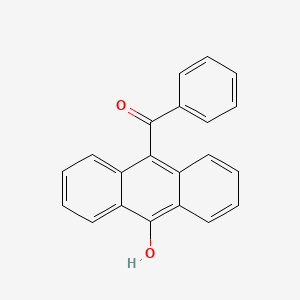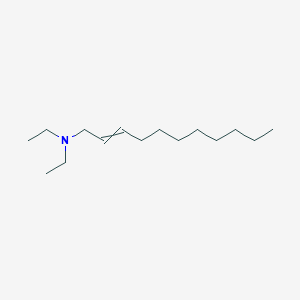![molecular formula C18H24O2S2 B14176680 4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one CAS No. 922160-77-8](/img/structure/B14176680.png)
4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one is a chemical compound with the molecular formula C18H24O2S2 It is a member of the dithiol-2-one family, characterized by the presence of two sulfur atoms and a ketone group in its structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 5-(Butan-2-yl)-2-(3-methylbutoxy)benzene with a dithiol reagent in the presence of a catalyst. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction mixture is heated to a specific temperature, usually between 80-120°C, and stirred for several hours until the desired product is formed.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and more efficient catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The dithiol-2-one moiety is particularly important for its reactivity, allowing it to form covalent bonds with target proteins, thereby altering their function.
Vergleich Mit ähnlichen Verbindungen
4-[5-(Butan-2-yl)-2-(3-methylbutoxy)phenyl]-2H-1,3-dithiol-2-one can be compared with other dithiol-2-one derivatives:
This compound: Unique due to its specific substituents, which confer distinct chemical and biological properties.
Similar Compounds: Other dithiol-2-one derivatives with different alkyl or aryl groups, such as this compound, may exhibit varying reactivity and applications.
Eigenschaften
CAS-Nummer |
922160-77-8 |
|---|---|
Molekularformel |
C18H24O2S2 |
Molekulargewicht |
336.5 g/mol |
IUPAC-Name |
4-[5-butan-2-yl-2-(3-methylbutoxy)phenyl]-1,3-dithiol-2-one |
InChI |
InChI=1S/C18H24O2S2/c1-5-13(4)14-6-7-16(20-9-8-12(2)3)15(10-14)17-11-21-18(19)22-17/h6-7,10-13H,5,8-9H2,1-4H3 |
InChI-Schlüssel |
SLKPXFQZDHWFJP-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(C)C1=CC(=C(C=C1)OCCC(C)C)C2=CSC(=O)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


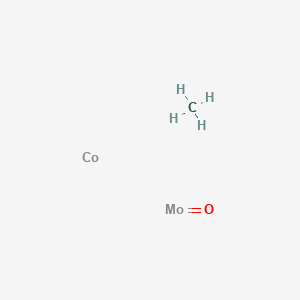
![9-(nonafluorobutyl)-2,3,6,7-tetrahydro-1H,5H,11H-pyrano[2,3-f]pyrido[3,2,1-ij]quinolin-11-one](/img/structure/B14176603.png)
![6-(3,4-Dimethoxyphenyl)-4-(methylsulfanyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B14176619.png)
silane](/img/structure/B14176625.png)
![(2-Fluoro-5-hydroxyphenyl)(1H-pyrrolo[2,3-b]pyridin-3-yl)methanone](/img/structure/B14176627.png)
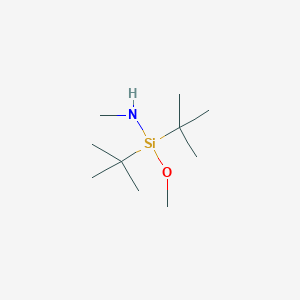
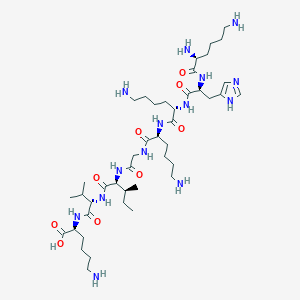
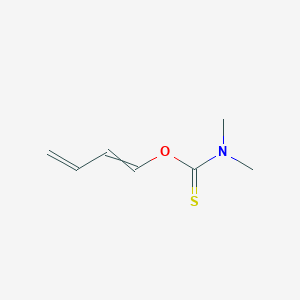
![3-[2-(4-Methoxyphenoxy)phenyl]-1-methyl-1H-indole](/img/structure/B14176640.png)

